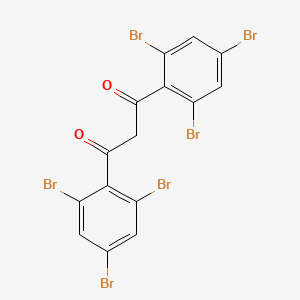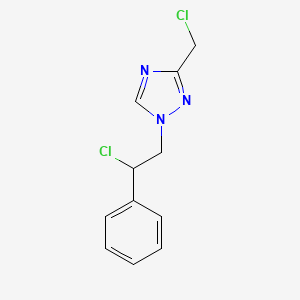phosphanium bromide CAS No. 110699-77-9](/img/no-structure.png)
[2-(2,3-Dimethylphenoxy)-2-oxoethyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a triphenylphosphonium group and a dimethylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate bromide precursor. One common method is the reaction of triphenylphosphine with 2-(2,3-dimethylphenoxy)-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the compound into cells, where it can interact with various biomolecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar phosphonium functionality.
[2-(2,3-Dimethylphenoxy)-2-oxoethyl]phosphine oxide: A related compound with an oxidized phosphorus center.
[2-(2,3-Dimethylphenoxy)-2-oxoethyl]phosphonium chloride: A similar compound with a chloride counterion instead of bromide.
Uniqueness
The uniqueness of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide lies in its specific combination of the dimethylphenoxy and triphenylphosphonium groups. This combination imparts distinct reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
| 110699-77-9 | |
Fórmula molecular |
C28H26BrO2P |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
[2-(2,3-dimethylphenoxy)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-22-13-12-20-27(23(22)2)30-28(29)21-31(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VIMDUFPNTOSUTB-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=CC=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)


![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)


![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
